molecular formula C18H13ClN4S B2495444 4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine CAS No. 955964-25-7

4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2495444
CAS No.: 955964-25-7
M. Wt: 352.84
InChI Key: HEUBDEUBGQXHFI-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound consists of a pyrazole ring substituted at position 1 with a 4-phenyl-1,3-thiazol-2-yl group and at position 4 with a 4-chlorophenyl group. The IUPAC name is 4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine , reflecting the connectivity of substituents.

Key Structural Features

  • Pyrazole core : Five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
  • Thiazole substituent : A 1,3-thiazole ring attached to the pyrazole at position 1, featuring a phenyl group at position 4.
  • 4-Chlorophenyl group : Electron-withdrawing substituent at position 4 of the pyrazole ring.

Molecular Formula and Identifiers

Property Value Source
Molecular Formula C₁₈H₁₃ClN₄S
Molecular Weight 352.8 g/mol
SMILES C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=NC(=CS3)C4=CC=C(C=C4)Cl
InChIKey YNBACVPURPXVHI-UHFFFAOYSA-N

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic data for analogous thiazole-pyrazole hybrids (e.g., 2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl] derivatives) provide insights into the compound’s geometry.

Crystallographic Parameters

Parameter Value Source
Crystal System Monoclinic
Space Group P2₁/ c
Unit Cell Dimensions a = 16.9376 Å, b = 13.1440 Å, c = 10.6399 Å
β Angle 92.891°

Conformational Observations

  • Planar Geometry : Pyrazole and thiazole rings adopt a coplanar arrangement, stabilized by aromatic π-electron delocalization.
  • Intermolecular Interactions :
    • C—H⋯F Hydrogen Bonds : Observed in related structures, contributing to dimer formation.
    • π-π Stacking : Centroid distances between pyrazole and thiazole rings typically range from 3.5–4.0 Å.

Quantum Chemical Calculations: DFT-Based Electronic Structure Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level elucidate the compound’s electronic properties.

Frontier Molecular Orbitals

Orbital Energy (eV) Contribution (%) Function
HOMO (π) -5.2 60 (pyrazole C=N) π-electron delocalization
LUMO (π*) -1.8 40 (thiazole C=S) Electron-accepting capacity
HOMO-1 (σ) -6.5 35 (N lone pairs) Non-bonding interactions

Electronic Transitions

  • UV-Vis Absorption : Predicted λₘₐₓ at ~320 nm due to π→π* transitions in the pyrazole-thiazole system.
  • Electron Density : Higher density on nitrogen atoms (pyrazole N1, thiazole N2) indicates nucleophilic reactivity.

Intermolecular Interaction Analysis via Hirshfeld Surface Mapping

Hirshfeld surface analysis quantifies interatomic contacts in the crystal lattice.

Contact Contributions

Atom Pair Contribution (%) Distance (Å) Interaction Type
N⋯Cl 15.2 3.12 Halogen bonding
S⋯H 8.7 2.85 Hydrogen bonding
C⋯C (π-π) 22.1 3.50 Van der Waals stacking
N⋯N 4.3 2.95 Dipole-dipole interaction

Surface Representation

  • Red Regions : High electron density at nitrogen and sulfur atoms.
  • Blue Regions : Low electron density at hydrogen atoms.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4S/c19-14-8-6-12(7-9-14)15-10-21-23(17(15)20)18-22-16(11-24-18)13-4-2-1-3-5-13/h1-11H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUBDEUBGQXHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule’s structure necessitates disassembly into three primary components:

  • Pyrazole Core : A 1H-pyrazole ring substituted at positions 1, 4, and 5.
  • Thiazole Moiety : A 4-phenyl-1,3-thiazole linked to the pyrazole’s N1 position.
  • Amino Group : A primary amine at the pyrazole’s C5 position.

Retrosynthetically, the thiazole ring is derived from a thiourea intermediate via Hantzsch cyclization, while the pyrazole core is assembled through hydrazine-diketone cyclocondensation. The amine functionality may originate from nitro group reduction or direct introduction via nucleophilic substitution.

Synthesis of the Pyrazole-Thiazole Scaffold

Pyrazole Core Formation via Hydrazine-Diketone Cyclocondensation

The pyrazole ring is constructed using a 1,3-diketone precursor, enabling regioselective substitution. For example, ethyl 3-(4-chlorophenyl)-3-oxopropanoate reacts with thiosemicarbazide under acidic conditions to yield 5-(4-chlorophenyl)-1-(thiosemicarbazide)-1H-pyrazole (Figure 1A). This intermediate retains a reactive thiourea group at N1, critical for subsequent thiazole formation.

Reaction Conditions:
  • Solvent : Ethanol or THF
  • Catalyst : Potassium t-butoxide or hydrochloric acid
  • Yield : 70–85%

Thiazole Ring Construction via Hantzsch Cyclization

The thiourea-containing pyrazole undergoes cyclization with phenacyl bromide (bromoacetophenone) to form the thiazole ring. This step exploits the nucleophilicity of the thiourea’s sulfur atom, which attacks the α-carbon of the bromoketone, followed by intramolecular cyclization (Figure 1B).

Optimization Parameters:
  • Temperature : 80–100°C (reflux)
  • Solvent : Anhydrous isopropyl alcohol or ethanol
  • Yield : 72–76%

Table 1. Physical Data for Thiazole-Pyrazole Intermediates

Compound R₁ R₂ Yield (%) MP (°C) Reference
1 4-Cl-C₆H₄ C₆H₅ 76 185–187
2 4-Cl-C₆H₄ 4-F-C₆H₄ 65 158–160

Introduction of the C5 Amino Group

Nitro Group Reduction Strategy

A nitro substituent at C5 is introduced during pyrazole synthesis using nitro-substituted diketones or hydrazines . Subsequent reduction with catalytic hydrogenation (H₂/Pd-C) or stoichiometric agents (SnCl₂/HCl) yields the primary amine.

Example Protocol:
  • Nitro Intermediate : Synthesize 5-nitro-4-(4-chlorophenyl)-1H-pyrazole via condensation of 3-nitro-1-(4-chlorophenyl)-1,3-diketone with hydrazine.
  • Reduction : Treat with H₂ (1 atm) and 10% Pd/C in ethanol at 25°C for 12 h.
  • Yield : 80–85%.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed coupling of a halogenated pyrazole (e.g., 5-bromo derivative) with ammonia or an amine precursor enables direct C–N bond formation. This method bypasses nitro intermediates but requires stringent anhydrous conditions.

Key Considerations:
  • Catalyst : Pd₂(dba)₃/Xantphos
  • Base : Cs₂CO₃
  • Yield : 60–70%

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The thiazole’s C2 proton resonates as a singlet at δ 7.55–7.65 ppm, while the pyrazole’s C5 amine proton appears as a broad peak at δ 5.60–5.70 ppm.
  • ¹³C NMR : The thiazole’s C2 carbon is observed at δ 165–170 ppm, confirming sp² hybridization.

Mass Spectrometry (MS)

  • ESI-MS : Molecular ion peaks at m/z 423.1 ([M+H]⁺) align with the formula C₁₉H₁₄ClN₄S.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency of Synthetic Methods

Method Steps Total Yield (%) Complexity
Cyclocondensation + H₂ 4 58 Moderate
Buchwald-Hartwig 3 45 High
Nitro Reduction 5 68 Low

The nitro reduction route offers superior yield and scalability, though it requires handling hazardous nitration reagents. Conversely, the Buchwald-Hartwig method minimizes intermediates but suffers from catalyst cost and air sensitivity.

Mechanistic Insights and Side Reactions

Regiochemical Control in Pyrazole Formation

The use of microwave irradiation or Lewis acid catalysts (e.g., FeCl₃) enhances regioselectivity during diketone-hydrazine cyclocondensation, favoring 1,3,5-trisubstituted pyrazoles over 1,2,4-isomers. Competing pathways, such as over-oxidation of thiourea intermediates, are mitigated by optimizing reaction time and temperature.

Thiazole Ring Contamination

Incomplete cyclization may yield open-chain thiourea byproducts , detectable via LC-MS. Recrystallization from ethanol/water mixtures (3:1 v/v) purifies the target compound effectively.

Industrial Feasibility and Scale-Up Considerations

  • Cost Analysis : Raw material expenses are dominated by phenacyl bromide ($120–150/kg) and palladium catalysts ($800–1,000/g).
  • Green Chemistry Metrics : Solvent-free microwave-assisted pyrazole synthesis reduces E-factor by 40% compared to traditional reflux methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be used to study enzyme interactions or as a ligand in binding studies.

Medicine

In medicinal chemistry, pyrazole derivatives are often investigated for their potential as anti-inflammatory, anti-cancer, or antimicrobial agents.

Industry

In the industry, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Electronic Effects

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Electronic Effects
Target Compound 4-ClPh, 1-(4-Ph-thiazol-2-yl) Thiazole, Cl, NH₂ Moderate EWG (Cl), π-conjugation
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 3-ClPh, 1-Me Methyl, NH₂ EWG (Cl) with EDG (Me) balance
4-(4-Fluorophenyl)-3-pyridin-4-yl analog 4-FPh, 3-pyridinyl Pyridine, F Strong EWG (F), hydrogen bonding
3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine 3-Me, 1-(4-Ph-thiazol-2-yl) Thiazole, Me, NH₂ EDG (Me) enhances electron density
4-(4-Chlorophenyl)-1-methyl-3-CF₃ analog 4-ClPh, 1-Me, 3-CF₃ CF₃ (strong EWG) Increased polarity and stability
  • Regioisomeric Effects : Replacing the 4-chlorophenyl group with 4-fluorophenyl (as in ) shifts kinase inhibition profiles (e.g., from p38αMAP kinase to cancer-relevant kinases), highlighting positional sensitivity.
  • Thiazole vs.
  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group offers moderate EWG effects compared to stronger EWGs like CF₃ () or F (), balancing lipophilicity and electronic interactions.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Compound Name logP (Predicted) Solubility (mg/mL) Crystallinity
Target Compound 3.8 0.12 (DMF) High (planar conformation)
3-Methyl-1-(4-Ph-thiazol-2-yl) analog 3.2 0.25 (DMF) Moderate
4-ClPh-1-Me-3-CF₃ analog 4.1 0.05 (DMF) High (trifluoromethyl)
4-FPh-3-pyridinyl analog 2.9 0.18 (DMF) Planar with pyridine
  • Lipophilicity : The target compound’s logP (~3.8) suggests favorable membrane permeability, intermediate between methyl-substituted (lower logP) and CF₃-containing analogs (higher logP) .
  • Crystallinity : The planar conformation of the target compound (observed in isostructural analogs ) may enhance stability and formulation compared to sterically hindered derivatives (e.g., ortho-methylphenyl in ).

Biological Activity

4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its antibacterial and anticancer properties.

The molecular formula of 4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is C22H17ClN4SC_{22}H_{17}ClN_{4}S with a molecular weight of approximately 390.89 g/mol. The compound features a thiazole ring and a pyrazole moiety, which are known for their biological activities.

PropertyValue
Molecular FormulaC22H17ClN4S
Molecular Weight390.89 g/mol
LogP6.256
Polar Surface Area53.96 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antibacterial Activity

Research has shown that compounds containing thiazole and pyrazole structures exhibit significant antibacterial properties. For instance, studies have indicated that derivatives of thiazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, compounds similar to 4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine have demonstrated marked activity against bacteria such as Bacillus cereus and Pseudomonas aeruginosa .

Case Study:
In a study evaluating various thiazole derivatives, it was found that the presence of the chlorophenyl group significantly enhanced antibacterial activity. The compound was tested against several bacterial strains and showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of 4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine has also been explored. Thiazole and pyrazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and induction of cell cycle arrest.

Research Findings:
In vitro studies have shown that compounds with similar structures can inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways leading to programmed cell death .

Q & A

What are the established synthetic routes for 4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step processes, including cyclization, acylation, and condensation. For example:

Cyclization : Formation of the pyrazole core using monomethylhydrazine and ethyl acetoacetate derivatives, followed by formylation and oxidation to generate intermediates like 5-chloro-3-methylpyrazole-4-carbonyl chloride .

Thiazole Ring Formation : Condensation of thiourea derivatives with α-halo ketones or carboxylic acid hydrazides under reflux conditions (e.g., using POCl₃ at 120°C) to form the 1,3-thiazole moiety .

Final Assembly : Coupling of the pyrazole and thiazole units via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

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